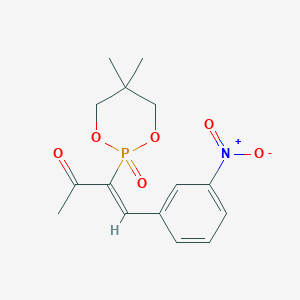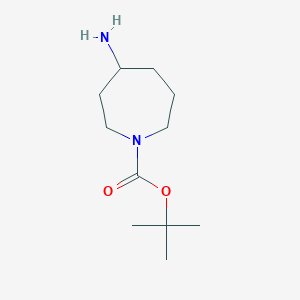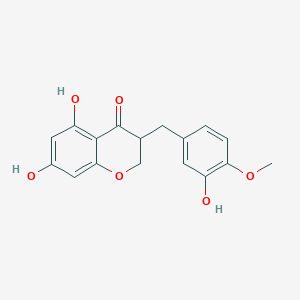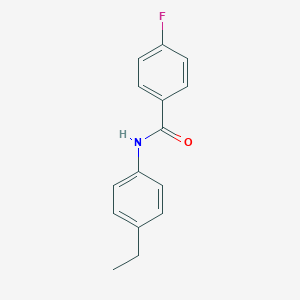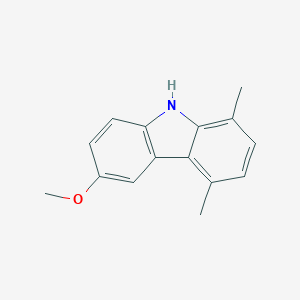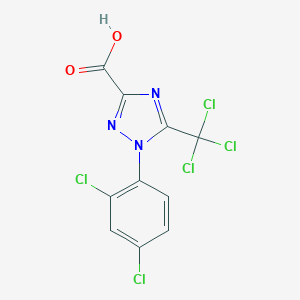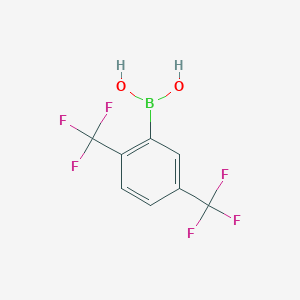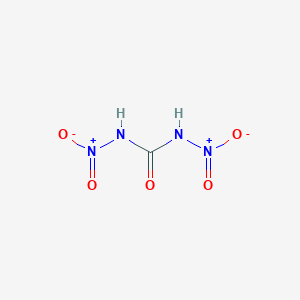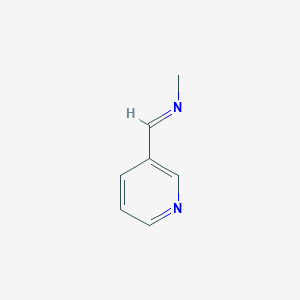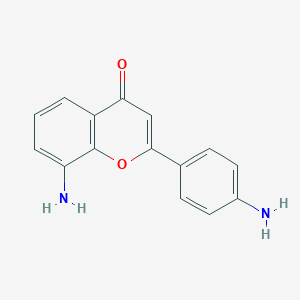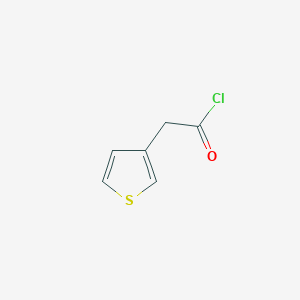![molecular formula C15H18N4O4 B171930 (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate CAS No. 175027-11-9](/img/structure/B171930.png)
(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate” is a natural product found in Aspergillus flavus and Aspergillus oryzae . It has a molecular formula of C28H34N4O8 and a molecular weight of 554.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 554.6 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Anxiolytic Applications
Research has identified a compound with a structure closely related to (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate, demonstrating potent anxiolytic properties. This compound is identified as a dipeptoid with significant implications in the study of anxiety disorders (Debaerdemaeker, Heigl, & Steiner, 1993).
Antifungal Applications
A study on antifungal tripeptides included a derivative of this compound. Computational methods predicted the reactivity descriptors and bioactivity scores of these peptides, providing insights into their potential use in antifungal drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Molecular Degradation Studies
The molecule's structural analogues have been studied to understand the mechanisms of molecular degradation. This research contributes to a deeper understanding of the stability and decomposition pathways of related compounds, which is crucial for pharmaceutical applications (Kearney, Mehta, & Radebaugh, 1993).
Structural and Computational Analysis
Further research includes structural and computational analysis of derivatives of this compound. These studies provide insights into the molecular properties, stability, and reactivity, which are essential for developing new materials or drugs (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biological Activity Studies
The compound and its derivatives have been synthesized and tested for various biological activities. Research into Schiff bases derived from similar structures has shown significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate can be achieved through a multi-step process involving amino acid derivatives and coupling reagents.", "Starting Materials": ["L-tryptophan", "N-Boc-L-aspartic acid", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide"], "Reaction": ["1. Protection of the amino group in L-tryptophan with Boc anhydride to form N-Boc-L-tryptophan.", "2. Activation of the carboxylic acid group in N-Boc-L-aspartic acid with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form N-Boc-L-aspartic acid N-hydroxysuccinimide ester.", "3. Coupling of N-Boc-L-tryptophan with N-Boc-L-aspartic acid N-hydroxysuccinimide ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling reagent to form N-Boc-L-aspartyl-L-tryptophan.", "4. Deprotection of the Boc group in N-Boc-L-aspartyl-L-tryptophan with trifluoroacetic acid to form L-aspartyl-L-tryptophan.", "5. Activation of the carboxylic acid group in L-aspartyl-L-tryptophan with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form L-aspartyl-L-tryptophan N-hydroxysuccinimide ester.", "6. Coupling of L-aspartyl-L-tryptophan N-hydroxysuccinimide ester with 4-oxobutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling reagent to form (2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate."] } | |
CAS No. |
175027-11-9 |
Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |
InChI Key |
GRQCSEWEPIHLBI-JQWIXIFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Synonyms |
H-TRP-ASN-OH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


